2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-5-nitrophenyl)acetamide
Description
Synthesis Analysis
The synthesis of compounds related to the target molecule typically involves multistep reactions starting from base chemicals. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by addition of lutidine, and TBTU in cooled conditions. The product was then recrystallized and elucidated using elemental analyses and spectroscopic techniques (HNMR, LC-MS) (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure is often determined using X-ray crystallography. For example, a related compound crystallized in the orthorhombic crystal system with specific space group and unit cell parameters, showing intermolecular H-bonds and intramolecular interactions, indicative of the complex structural arrangements these molecules can adopt (Sharma et al., 2018).
Chemical Reactions and Properties
Chemical properties, including reactivity with various agents, can be determined through experimental synthesis and reaction studies. For instance, the reaction of specific precursors in absolute ethanol in the presence of a catalyst yielded a particular compound with a 73% yield, confirming the structure through spectral analyses (NMR and IR) (Abdel-Wahab et al., 2023).
Physical Properties Analysis
Physical properties like melting points, solubility, and crystal structure are critical for understanding the compound's behavior in different environments. Such properties are typically derived from experimental data and crystallography reports. For example, the crystal structure determination helps in understanding the arrangement of molecules and their interactions within the crystal lattice (Sharma et al., 2018).
Chemical Properties Analysis
Chemical properties include reactivity with other chemicals, stability under various conditions, and mechanisms of action when interacting with biological targets. These are often investigated using a combination of theoretical studies, such as molecular docking, and experimental approaches, including synthesis and in vitro tests (Sharma et al., 2018).
properties
IUPAC Name |
2-[[4-ethyl-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4S/c1-5-27-21(13-32-19-10-7-17(8-11-19)15(2)3)25-26-23(27)33-14-22(29)24-20-12-18(28(30)31)9-6-16(20)4/h6-12,15H,5,13-14H2,1-4H3,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKGTCRDZZPKCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)COC3=CC=C(C=C3)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-ethyl-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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